
Nrf2 activator-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nrf2 activator-1 is a compound that activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation. By inducing the expression of various cytoprotective genes, this compound helps protect cells from damage caused by reactive oxygen species and other harmful agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nrf2 activator-1 involves several steps, including the formation of key intermediates and the final product. The synthetic route typically includes the use of specific reagents and catalysts under controlled conditions. For instance, the preparation may involve the use of organic solvents, temperature control, and purification techniques such as chromatography .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: Nrf2 activator-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products often include derivatives with enhanced biological activity and stability .
Scientific Research Applications
Nrf2 activator-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of oxidative stress and the development of new antioxidant therapies. In biology, it helps in understanding cellular defense mechanisms and the role of Nrf2 in various diseases. In medicine, this compound is explored for its potential therapeutic effects in conditions such as cancer, neurodegenerative diseases, and cardiovascular disorders. Additionally, it has industrial applications in the development of new drugs and health supplements .
Mechanism of Action
Nrf2 activator-1 exerts its effects by interacting with the Nrf2 pathway. Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), in the cytoplasm. Upon activation by this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the DNA, leading to the transcription of genes involved in antioxidant defense and detoxification .
Comparison with Similar Compounds
Nrf2 activator-1 is unique in its ability to selectively activate the Nrf2 pathway without causing significant side effects. Similar compounds include sulforaphane, oltipraz, and dimethyl fumarate, which also activate the Nrf2 pathway but may have different efficacy and safety profiles. This compound stands out due to its potent activity and potential for therapeutic applications .
Properties
Molecular Formula |
C30H34N4O6S |
|---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
ethyl (3S)-3-(7-methoxy-1-methylbenzotriazol-5-yl)-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1λ6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate |
InChI |
InChI=1S/C30H34N4O6S/c1-6-39-29(35)16-24(22-14-25-30(27(15-22)38-5)33(4)32-31-25)21-12-11-19(2)23(13-21)18-34-17-20(3)40-26-9-7-8-10-28(26)41(34,36)37/h7-15,20,24H,6,16-18H2,1-5H3/t20-,24+/m1/s1 |
InChI Key |
IRQKRGVUFBPTQR-YKSBVNFPSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC(=C(C=C1)C)CN2C[C@H](OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OC)N(N=N5)C |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)C)CN2CC(OC3=CC=CC=C3S2(=O)=O)C)C4=CC5=C(C(=C4)OC)N(N=N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12430147.png)
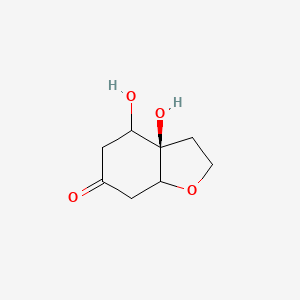
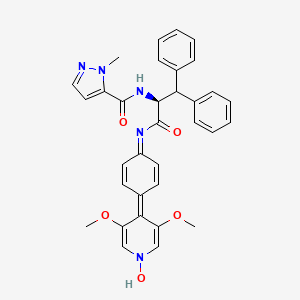
![(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride](/img/structure/B12430162.png)
![7,7-dioxo-7λ6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B12430163.png)

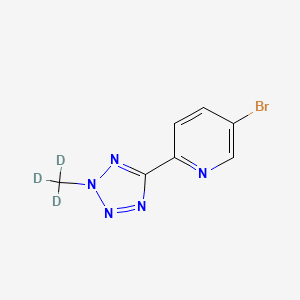
![Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12430191.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid,1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12430194.png)
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12430207.png)
![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)
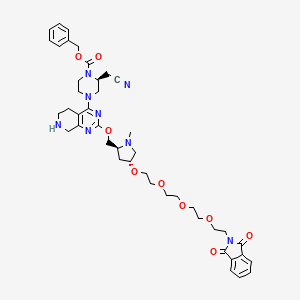
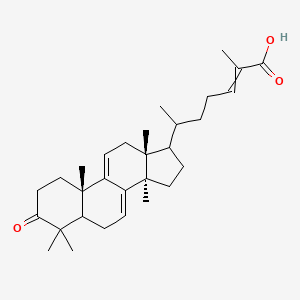
![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)
